molecular formula C19H27N5O B2967237 1,3,5-trimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 2034468-30-7

1,3,5-trimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide

Numéro de catalogue: B2967237
Numéro CAS: 2034468-30-7
Poids moléculaire: 341.459
Clé InChI: JFRZZAZZZJKIHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3,5-Trimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic small molecule characterized by a 1,3,5-trimethylpyrazole core linked via a carboxamide bridge to a piperidinylmethyl group substituted with a 2-methylpyridine moiety. The trimethylpyrazole group may enhance metabolic stability by blocking oxidative sites, while the pyridine substituent could influence blood-brain barrier permeability .

Propriétés

IUPAC Name

1,3,5-trimethyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-13-11-17(5-8-20-13)24-9-6-16(7-10-24)12-21-19(25)18-14(2)22-23(4)15(18)3/h5,8,11,16H,6-7,9-10,12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRZZAZZZJKIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1,3,5-Trimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug design and development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_{17}H_{24}N_{4}O
  • SMILES Notation : CC(C)C(=O)N(C)C1=CN(N=C1)C(C2=CC=NC=C2)C3=CC=CC=C3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it acts on:

  • N-Myristoyltransferase (NMT) : This enzyme is a promising target for treating parasitic infections such as those caused by Trypanosoma brucei. The compound has shown significant potency against TbNMT with an IC50 value of 0.002 μM, indicating strong inhibitory activity .
  • BRAF(V600E) Inhibition : Pyrazole derivatives have been explored for their role in inhibiting mutant BRAF kinase, which is implicated in various cancers. Although specific data on this compound's activity against BRAF(V600E) is limited, related pyrazole compounds have demonstrated promising results in preclinical studies .

In vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of the compound:

  • Antiproliferative Activity : In studies involving cancer cell lines, the compound exhibited significant cytotoxic effects, particularly against breast cancer cells (MCF-7 and MDA-MB-231). The combination index method indicated a synergistic effect when used with doxorubicin .
  • Antifungal Activity : Other pyrazole derivatives have shown moderate to excellent antifungal activity against various phytopathogenic fungi. While specific data for this compound is not available, its structural analogs suggest potential antifungal properties .

Case Studies

Several case studies highlight the efficacy of similar pyrazole compounds:

  • Trypanocidal Activity : A study demonstrated that modifications to the pyrazole structure could enhance brain penetration and potency against T. brucei, supporting the hypothesis that structural optimization can yield more effective therapeutic agents .
  • Cancer Treatment Synergy : In a study evaluating the effects of pyrazole derivatives on breast cancer cells, compounds similar to 1,3,5-trimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide showed enhanced cytotoxicity when combined with standard chemotherapeutics .

Data Summary Table

Activity Type Target/Organism IC50/Effectiveness Reference
NMT InhibitionTrypanosoma brucei0.002 μM
Anticancer (Breast Cancer)MCF-7 & MDA-MB-231Synergistic with Doxorubicin
AntifungalPhytopathogenic FungiModerate to Excellent

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analog: 1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]-N-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide (P592-0749)

This compound (reported in ) shares a pyrazole-piperidine-carboxamide backbone but differs in substituents and linker groups. Below is a detailed structural and functional comparison:

Table 1: Structural and Hypothesized Pharmacological Differences

Feature Target Compound P592-0749
Pyrazole Substituents 1,3,5-Trimethyl (enhanced steric hindrance, potential metabolic stability) 3,5-Dimethyl (fewer methyl groups, possible higher metabolic vulnerability)
Linker Group 2-Methylpyridin-4-yl (pyridine may improve CNS penetration via lipophilicity) Pyrimidin-2-yl (polar pyrimidine may reduce blood-brain barrier permeability)
Carboxamide Substituent (1-(2-Methylpyridin-4-yl)piperidin-4-yl)methyl (rigid, aromatic interaction) (3-Methoxyphenyl)methyl (methoxy group introduces polarity, may limit CNS uptake)
Hypothesized logP Higher (due to additional methyl groups and pyridine) Lower (methoxyphenyl and pyrimidine increase polarity)
Potential Targets GPCRs (e.g., cannabinoid receptors inferred from pyrazole motifs ) Kinases or enzymes (pyrimidine linkers common in kinase inhibitors)
Pharmacological Considerations

Receptor Affinity: The target compound’s pyrazole and piperidine motifs resemble cannabinoid receptor ligands (e.g., SR141716A in ). However, substitution patterns (e.g., 2-methylpyridine vs. methoxyphenyl in P592-0749) likely alter receptor selectivity. For example, SR141716A shows CB1 specificity, while structural analogs with pyrimidine linkers (like P592-0749) may diverge entirely . The 1,3,5-trimethylpyrazole in the target compound could reduce binding to CB1/CB2 receptors compared to dimethylpyrazole derivatives, as seen in cannabinoid ligand studies where substituent size impacts affinity .

Metabolic Stability :

  • The additional methyl groups on the target’s pyrazole may block cytochrome P450-mediated oxidation, extending half-life compared to P592-0749’s dimethylpyrazole .

The target compound’s pyridine and lipophilic methyl groups favor membrane permeability but may require formulation optimization for solubility .

Research Findings and Implications

  • Structural Insights: The piperidine-carboxamide bridge in both compounds suggests a role in target binding (e.g., filling hydrophobic pockets or mimicking endogenous substrates). The pyridine vs. pyrimidine distinction highlights the balance between lipophilicity and polarity in drug design.
  • Further assays are needed to validate these targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.